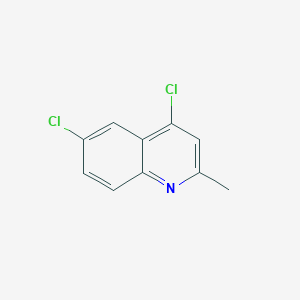

[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the creation of sulfonyl benzene derivatives with various substituents. For instance, the synthesis of 1,3-bis(styrylsulfonyl)benzene in both Z,Z and E,E isomeric forms has been achieved, and their cyclopropanation with dimethylsulfonium methylide has been described . Additionally, the synthesis of [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and [(2-chloro-1,2-difluoro ethenyl)sulfinyl] benzene has been reported, along with their Diels–Alder cycloadditions with various dienes under thermal and microwave irradiation conditions . These syntheses involve complex reactions and careful control of conditions to obtain the desired isomers and adducts.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the configurational assignments of the synthesized 1,3-bis(styrylsulfonyl)benzene compounds were made based on IR, 1H NMR, and 13C NMR spectral data . The molecular and electronic structure of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been elucidated using X-ray single crystal diffraction and ab initio quantum-chemical calculations . These studies provide detailed information on the arrangement of atoms and the electronic environment within the molecules.

Chemical Reactions Analysis

The papers describe various reactions involving sulfonyl benzene derivatives. For example, the Diels–Alder cycloaddition reactions of synthesized sulfinyl benzene compounds with dienes such as cyclopentadiene, furan, and 1,3-diphenylisobenzofuran have been explored . Additionally, the reactions of benzvalene with different electrophiles, including tetracyanoethylene and chlorosulfonyl isocyanate, have been studied, providing evidence for concerted 1,4-cycloadditions to a vinylcyclopropane system . These reactions demonstrate the reactivity of the vinylcyclopropane moiety and the influence of substituents on the reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and the nature of their substituents. For instance, the steric hindrance in the synthesized isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride affects their reactivity and the kinetics of substitution reactions in aqueous solutions . The molecular structure of (1'-t-butyl-2',2'-dimethylpropyl)-π-(tricarbonylchromium)benzene has been determined, revealing how molecular strain is relieved in the structure . These insights into the properties of related compounds can help predict the behavior of [(1-Chloro-2,2-dimethylcyclopropyl)sulfinyl]benzene under various conditions.

Aplicaciones Científicas De Investigación

Stabilization and Controlled Release of Active Compounds

Gaseous and volatile compounds, including sulfur-containing compounds, are utilized for the pre-harvest and postharvest management of fresh produce. Techniques for their stabilization and controlled release, such as encapsulation and formulation with polymers, have been developed to improve safety and quality. This approach is vital for extending the shelf life and preserving the quality of agricultural products, demonstrating the application of chemical compounds in agriculture and food science (Chen, Yam, Ray, & Chen, 2020).

Analytical Methods for Antioxidant Activity

The study and determination of antioxidant activity are critical in various scientific fields. Sulfur-containing compounds, among others, are analyzed for their antioxidant capacity using a range of assays. These methods are vital for evaluating the potential health benefits and stability of food, pharmaceutical, and cosmetic products, highlighting the importance of chemical compounds in analytical chemistry (Munteanu & Apetrei, 2021).

Chemistry and Synthetic Uses of Magnesium Carbenoids

The reactivity of carbenes and carbenoids, including those derived from sulfur-containing precursors, is leveraged in organic synthesis. Recent findings demonstrate the utility of magnesium carbenoids generated from α-chloro sulfoxides for constructing complex molecular architectures. This research underscores the role of sulfur-containing compounds in synthetic organic chemistry and material science (Satoh, 2012).

Modulation of Membrane Structure by Organic Solvents

Dimethyl sulphoxide (DMSO), a solvent that can interact with sulfur-containing compounds, illustrates the impact of chemical agents on biological membranes. Studies on DMSO's effects offer insights into how similar compounds might modulate membrane stability and dynamics, highlighting the intersection of chemistry and cell biology (Yu & Quinn, 1998).

Sulfonamide-Based Medicinal Chemistry

Sulfonamides, including those with complex structures possibly related to the compound of interest, play a significant role in medicinal chemistry. Research into sulfonamide derivatives explores their broad spectrum of biological activities, offering perspectives on the development of new therapeutics and the study of drug-receptor interactions (Shichao et al., 2016).

Propiedades

IUPAC Name |

(1-chloro-2,2-dimethylcyclopropyl)sulfinylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClOS/c1-10(2)8-11(10,12)14(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYHZLISFHJPKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(S(=O)C2=CC=CC=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401211806 |

Source

|

| Record name | Benzene, [(1-chloro-2,2-dimethylcyclopropyl)sulfinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene | |

CAS RN |

65006-99-7 |

Source

|

| Record name | Benzene, [(1-chloro-2,2-dimethylcyclopropyl)sulfinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65006-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, [(1-chloro-2,2-dimethylcyclopropyl)sulfinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)